![molecular formula C13H12N2OS B2591022 N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine CAS No. 1286728-09-3](/img/structure/B2591022.png)
N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine
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Overview
Description
“N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine” is a chemical compound that contains a furan ring and a benzothiazole ring . The compound is related to a class of molecules known as furfural derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been described . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .
Molecular Structure Analysis
The molecular structure of “N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine” can be inferred from its IUPAC name and the related compounds . It contains a furan ring and a benzothiazole ring, which are connected by a methylene bridge .
Scientific Research Applications
- Antibacterial Activity : Researchers have explored the antibacterial potential of this compound. Its structural features, including the furan and thiazole rings, make it an interesting candidate for drug development against bacterial infections .
- Analgesic and Anti-Inflammatory Properties : Preliminary studies suggest that derivatives of this compound exhibit analgesic and anti-inflammatory activities .
- Analogues of N-(furan-2-ylmethyl)-1H-thiazol-4-amine have been evaluated for their fungicidal properties. These compounds could potentially serve as antifungal agents .
- Furfural, from which this compound can be derived, is produced during biomass conversion. Researchers investigate its transformation into valuable C4 and C5 compounds, which serve as raw materials for fuels, fuel additives, and other chemicals .
- The synthesis of ester and amide derivatives containing furan rings has been achieved under microwave-assisted conditions. This method allows for the production of N-blocked amides and other furfural derivatives .
- In 2020, researchers designed and synthesized nitrofurantoin analogues containing furan and pyrazole scaffolds. These compounds could find applications in antimicrobial therapy .
- The compound’s origin from biomass aligns with the principles of the circular economy. Bioproducts derived from renewable resources, including furfural derivatives, contribute to sustainable chemical production .
Medicinal Chemistry and Drug Development
Fungicidal Activities
Bioproducts and Biomass Conversion
Chemical Synthesis and Microwave Chemistry
Nitrofurantoin Analogues
Biorefinery and Circular Economy
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-4-2-6-11-12(9)15-13(17-11)14-8-10-5-3-7-16-10/h2-7H,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEKHHKGSMSBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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